molecular formula C14H17NO2 B13865562 Tert-butyl 3-cyano-3-phenylpropanoate

Tert-butyl 3-cyano-3-phenylpropanoate

Cat. No.: B13865562
M. Wt: 231.29 g/mol
InChI Key: WGMVZSOFQSFATG-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-phenylpropanoate is an organic compound with the molecular formula C14H17NO2. It is a derivative of propanoic acid and is characterized by the presence of a tert-butyl ester group, a cyano group, and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-cyano-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl bromoacetate with benzyl cyanide in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-cyano-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-phenylpropanoate involves its reactivity with various chemical reagents. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids. These reactions are facilitated by the electronic properties of the tert-butyl and phenyl groups, which influence the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyano-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    Ethyl 3-cyano-3-phenylpropanoate: Similar structure but with an ethyl ester group.

    Propyl 3-cyano-3-phenylpropanoate: Similar structure but with a propyl ester group.

Uniqueness

Tert-butyl 3-cyano-3-phenylpropanoate is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its methyl, ethyl, and propyl counterparts .

Properties

IUPAC Name

tert-butyl 3-cyano-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMVZSOFQSFATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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